molecular formula C3H7NO2 B1602607 L-Alanine-13C3,15N CAS No. 312623-85-1

L-Alanine-13C3,15N

Cat. No.: B1602607
CAS No.: 312623-85-1
M. Wt: 93.065 g/mol
InChI Key: QNAYBMKLOCPYGJ-UVYXLFMMSA-N
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Description

L-Alanine-13C3,15N is a stable isotope-labeled compound of L-Alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .

Scientific Research Applications

L-Alanine-13C3,15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    NMR Spectroscopy: Used as a probe in NMR studies to investigate protein structure, dynamics, and interactions.

    Metabolic Studies: Employed in metabolic flux analysis to trace metabolic pathways and quantify metabolic rates.

    Biological Research: Utilized in studies of amino acid metabolism and protein synthesis.

    Medical Research: Used in diagnostic imaging and as a tracer in metabolic disorders.

    Industrial Applications: Applied in the development of new pharmaceuticals and in quality control of amino acid supplements

Mechanism of Action

L-Alanine-13C3,15N is involved in increasing immunity and providing energy for muscle tissue, brain, and the central nervous system .

Safety and Hazards

L-Alanine-13C3,15N is stable if stored under recommended conditions .

Future Directions

L-Alanine-13C3,15N’s isotope labeled counterparts can be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules . This opens up new avenues for research in protein synthesis and other metabolic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine-13C3,15N is synthesized through a series of chemical reactions that incorporate carbon-13 and nitrogen-15 isotopes into the L-Alanine molecule. The synthetic route typically involves the use of isotopically labeled precursors such as 13C-labeled formaldehyde and 15N-labeled ammonia. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes the use of high-purity isotopically labeled starting materials and advanced purification techniques to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

L-Alanine-13C3,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(15N)azanyl(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-UVYXLFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583959
Record name L-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.065 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312623-85-1
Record name L-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine-13C3,15N
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L-Alanine-13C3,15N
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L-Alanine-13C3,15N
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L-Alanine-13C3,15N

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